Spiramycin

Übersicht

Beschreibung

Spiramycin is an antibiotic drug derived from Streptomyces ambofaciens, a soil-dwelling bacterium. It is used to treat a variety of bacterial infections, including those caused by Mycoplasma and Chlamydia. It is also used to treat some protozoal infections, such as toxoplasmosis. This compound has been used in clinical practice since the 1960s and is available in both oral and injectable forms.

Wissenschaftliche Forschungsanwendungen

Inhibition of Biofilm Formation and Virulence in Pseudomonas aeruginosa : Spiramycin inhibits biofilm formation, pigment production, and phenotypic differentiation in Pseudomonas aeruginosa, suggesting its potential in treating chronic and biofilm-mediated infections (Calcagnile & Alifano, 2022).

Anti-Inflammatory Effects : It can attenuate the activation of macrophages, indicating potential as a topical anti-inflammatory agent (Kang, Kang, & Hyun, 2022).

Dental Plaque Control : this compound significantly decreases dental plaque parameters and reduces the number of Streptococcus mutans and S. sanguis (Rozanis et al., 1979).

Genital Tract Infections : After intravenous administration in ewes, this compound rapidly enters genital-tract secretions, suggesting its use in treating post-partum uterine infections (Cester et al., 1990).

Treatment of Cryptosporidial Diarrhea : It's effective in alleviating cryptosporidial diarrhea in some immunocompromised patients and may lead to the eradication of cryptosporidial oocysts (Moskovitz, Stanton, & Kusmierek, 1988).

Helicobacter pylori Infection : this compound exhibits good anti-H. pylori activity and is acid-stable, making it a candidate for treating Helicobacter pylori-associated peptic ulcer disease (Berstad et al., 1995).

Legionnaires' Disease : It has shown efficacy in treating severe Legionnaires' disease, with a significant cure rate in patients (Mayaud et al., 1988).

Environmental Degradation : this compound degrades rapidly in aquatic systems, transforming into various organic compounds, which could potentially form toxic products (Calza, Marchisio, Medana, & Baiocchi, 2010).

Wirkmechanismus

Mode of Action

Spiramycin I, a 16-membered macrolide, inhibits translocation by binding to bacterial 50S ribosomal subunits . This antibiotic is a potent inhibitor of the binding to the ribosome of both donor and acceptor substrates . The primary mechanism of action is done by stimulation of dissociation of peptidyl-tRNA from ribosomes during translocation .

Pharmacokinetics

The absolute bioavailability of oral this compound is generally within the range of 30 to 40% . After a 1 g oral dose, the maximum serum drug concentration was found to be within the range 0.4 to 1.4 mg/L . The renal excretion of this compound is low, with 4 to 20% of the dose being excreted by this route . High concentrations of this compound are achieved in bile, which is an important route of elimination . The serum elimination half-life of this compound is between 6.2 and 7.7 hours .

Action Environment

Resistance to this compound can develop by several mechanisms and its prevalence is to a considerable extent proportional to the frequency of prescription in a given area . The antibacterial spectrum comprises Gram-positive cocci and rods, Gram-negative cocci and also Legionellae, mycoplasmas, chlamydiae, some types of spirochetes, Toxoplasma gondii and Cryptosporidium species . Enterobacteria, pseudomonads and pathogenic moulds are resistant .

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

Spiramycin I inhibits translocation by binding to bacterial 50S ribosomal subunits with an apparent 1:1 stoichiometry . This antibiotic is a potent inhibitor of the binding to the ribosome of both donor and acceptor substrates . The primary mechanism of action is done by stimulation of dissociation of peptidyl-tRNA from ribosomes during translocation .

Cellular Effects

This compound I has the ability to penetrate cells . This may reflect its excellent tissue penetration (particularly into infected tissues), postantibiotic effects, and possible transport by phagocytes . Moreover, macrolides exhibit various interactions with host defense systems, including modification of phagocyte functions .

Molecular Mechanism

The molecular mechanism of this compound I involves inhibition of protein synthesis in the bacterial cell during translocation . Resistance to this compound can develop by several mechanisms and its prevalence is to a considerable extent proportional to the frequency of prescription in a given area .

Temporal Effects in Laboratory Settings

Over time, the peak area of this compound I decreases either in the spiked aqueous sample or milk sample while an increase in the peak area of H2O-bound this compound I is observed . After 96 hours, more than 90% of this compound I is converted to H2O-bound this compound I .

Dosage Effects in Animal Models

In animal models, the appropriate oral dose of this compound I against Mycoplasma synoviae was estimated to be 15.6 mg/kg . Thus, we recommend an oral dose of 15.6 mg this compound I/kg against M. synoviae in chickens and a withdrawal period of 11 days following oral treatment with 17 mg this compound I/kg/day for 7 days .

Metabolic Pathways

The metabolic pathway of this compound I in the anaerobic sludge could be divided into two main reaction steps, hydrolysis of C5-mycaminose-mycarose and macrolactone ring-open reaction, accompanying with oxidation or reduction of C6-aldehyde group .

Transport and Distribution

The tissue distribution of this compound I is extensive . The volume of distribution is in excess of 300 L, and concentrations achieved in bone, muscle, respiratory tract, and saliva exceed those found in serum . This compound I showed high concentrations in tissues such as lungs, bronchi, tonsils, and sinuses .

Eigenschaften

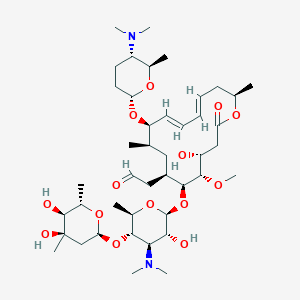

| { "Design of the Synthesis Pathway": "The synthesis pathway for Spiramycin involves the condensation of two polyketide chains, followed by glycosylation and macrolactonization to form the macrolide ring.", "Starting Materials": [ "4-Hydroxybenzoic acid", "Methyl acetoacetate", "Acetone", "Methanol", "Isobutyraldehyde", "Ethyl lactate", "Phenylacetic acid", "L-Aspartic acid", "L-Phenylalanine", "L-Leucine", "L-Valine", "L-Proline", "D-Glucose", "D-Mannose", "D-Fructose", "L-Rhamnose" ], "Reaction": [ "Synthesis of polyketide chains:", "- 4-Hydroxybenzoic acid and methyl acetoacetate are condensed to form the first polyketide chain.", "- Acetone and methanol are used to reduce the ketone group of the first polyketide chain to a secondary alcohol.", "- Isobutyraldehyde and ethyl lactate are condensed to form the second polyketide chain.", "- The two polyketide chains are then condensed using phenylacetic acid as a coupling agent.", "Glycosylation and macrolactonization:", "- L-Aspartic acid, L-Phenylalanine, L-Leucine, L-Valine, and L-Proline are sequentially added to the polyketide chain using D-glucose, D-mannose, D-fructose, and L-rhamnose as glycosyl donors.", "- Macrolactonization is then carried out to form the macrolide ring.", "- The final product is purified using chromatography techniques." ] } | |

| 24916-50-5 | |

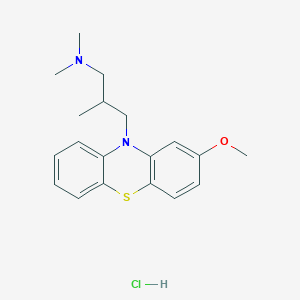

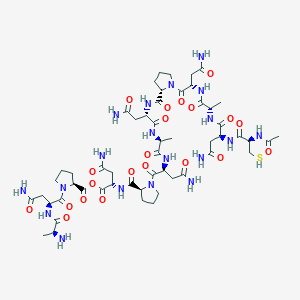

Molekularformel |

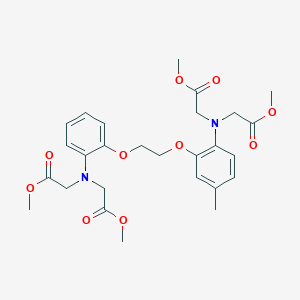

C43H74N2O14 |

Molekulargewicht |

843.1 g/mol |

IUPAC-Name |

2-[6-[5-[(4R)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[5-(dimethylamino)-6-methyloxan-2-yl]oxy-4-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde |

InChI |

InChI=1S/C43H74N2O14/c1-24-21-29(19-20-46)39(59-42-37(49)36(45(9)10)38(27(4)56-42)58-35-23-43(6,51)41(50)28(5)55-35)40(52-11)31(47)22-33(48)53-25(2)15-13-12-14-16-32(24)57-34-18-17-30(44(7)8)26(3)54-34/h12-14,16,20,24-32,34-42,47,49-51H,15,17-19,21-23H2,1-11H3/t24?,25?,26?,27?,28?,29?,30?,31?,32?,34?,35?,36?,37?,38?,39?,40?,41?,42?,43-/m1/s1 |

InChI-Schlüssel |

ACTOXUHEUCPTEW-OSLILNPBSA-N |

Isomerische SMILES |

CC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)O)OC)OC2C(C(C(C(O2)C)OC3C[C@@](C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)OC4CCC(C(O4)C)N(C)C |

SMILES |

CC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)O)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)OC4CCC(C(O4)C)N(C)C |

Kanonische SMILES |

CC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)O)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)OC4CCC(C(O4)C)N(C)C |

Color/Form |

Amorphous |

| 8025-81-8 | |

Piktogramme |

Irritant; Health Hazard; Environmental Hazard |

Löslichkeit |

Slightly soluble in water Soluble in most organic solvents |

Synonyme |

9-O-[(2R,5S,6R)-5-(Dimethylamino)tetrahydro-6-methyl-2H-pyran-2-yl]leucomycin V; Foromacidin A; Spiramycin A; |

Dampfdruck |

9.9X10-31 mm Hg at 25 °C (est) |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-[(4-Fluorophenyl)methyl]-8-hydroxy-1,3-dimethyl-7-prop-2-ynylpurino[7,8-a]pyrimidine-2,4,6-trione](/img/structure/B21718.png)